Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate

fluorosurfactant PFAS characterization phosphorus ester

Environmental labs face a critical challenge: distinguishing C7-based PFAS phosphate diesters from more common C6/C8 analogs in complex matrices. Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate (CAS 67939-93-9) is a high-purity reference standard that provides the exact structural specificity needed. - Enables confident identification in targeted LC-MS/MS methods, minimizing false positives for C8 analogs. - Sourced as the free acid form for superior solubility in polar organic solvents, ideal for method development. - Supplied with full Certificates of Analysis, ensuring data integrity for regulatory PFAS fingerprinting studies.

Molecular Formula C22H19F30N2O8PS2
Molecular Weight 1104.5 g/mol
CAS No. 67939-93-9
Cat. No. B12846723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate
CAS67939-93-9
Molecular FormulaC22H19F30N2O8PS2
Molecular Weight1104.5 g/mol
Structural Identifiers
SMILESCCN(CCOP(=O)(O)OCCN(CC)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C22H19F30N2O8PS2/c1-3-53(64(57,58)21(49,50)17(39,40)13(31,32)9(23,24)11(27,28)15(35,36)19(43,44)45)5-7-61-63(55,56)62-8-6-54(4-2)65(59,60)22(51,52)18(41,42)14(33,34)10(25,26)12(29,30)16(37,38)20(46,47)48/h3-8H2,1-2H3,(H,55,56)
InChIKeyYCAARETZDBIMDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] Hydrogen Phosphate: Identity Overview


Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate (CAS 67939-93-9) is a C₇ perfluorinated sulfonamido‑ethyl phosphate diester (free acid form) with molecular formula C₂₂H₁₉F₃₀N₂O₈PS₂ and molecular weight 1104.45 g/mol . Structurally, it comprises a central phosphate group esterified with two N‑ethyl‑perfluoroheptylsulfonamidoethanol moieties, placing it within the class of per‑ and polyfluoroalkyl substance (PFAS) phosphate esters historically employed as specialty surfactants, oil‑water repellent agents, and leveling additives [1].

Why Generic Fluorosurfactant Substitution Fails


Within the perfluoroalkyl phosphate ester family, performance is exquisitely sensitive to three structural variables: perfluorocarbon chain length, the number of sulfonamido‑phosphate ester arms (mono‑, bis‑, or tris‑), and the counter‑ion form (free acid vs. ammonium salt). The target compound uniquely combines a C₇ (pentadecafluoroheptyl) chain with exactly two branched ester groups in the free acid state . Its closest in‑class analogs—the ammonium salt (CAS 67939-97-3), the tris‑arm variant (CAS 67939-94-0), and the C₈ analog (CAS 30381-98-7)—differ in at least one of these parameters, meaning their hydrophile‑lipophile balance (HLB), critical micelle concentration (CMC), equilibrium surface tension, solubility, and interfacial rheology cannot be assumed equivalent [1].

Quantitative Differentiation Evidence


Fluorine Content and Molecular Weight Comparison

The bis‑ester (C₂₂H₁₉F₃₀N₂O₈PS₂, MW 1104.45) contains 30 fluorine atoms, yielding a theoretical fluorine mass fraction of ~51.6% . This distinguishes it from the tris‑arm analog (C₃₃H₂₇F₄₅N₃O₁₀PS₃, MW 1607.68, fluorine fraction ~53.1%), which carries higher molecular weight and lower relative phosphate content, and from the C₈ bis‑ammonium salt (C₂₄H₁₉F₃₄N₂O₈PS₂, MW 1221.5, fluorine fraction ~52.9%) where the longer perfluorooctyl chain further shifts fluorine density and hydrophobicity .

fluorosurfactant PFAS characterization phosphorus ester

Free Acid vs. Ammonium Salt Form

The target compound is a free acid (monobasic phosphate); its immediate salt counterpart (CAS 67939-97-3) is the ammonium salt . Free acid forms of phosphate esters generally exhibit lower aqueous solubility and higher oil solubility than ammonium salts, which can affect emulsification behavior and compatibility with acidic or anhydrous formulations [1]. No direct pKa or solubility data are available for this specific compound, but class‑level behavior of analogous fluoro‑phosphate esters indicates the free acid is soluble in polar organic solvents (e.g., alcohols, ketones) while the ammonium salt is water‑dispersible [1].

surfactant formulation salt form phosphoric acid ester

Bis-Ester vs. Mono- and Tris-Phosphate Architecture

The target compound bears exactly two perfluoroalkyl sulfonamide arms per phosphate head group. The corresponding mono‑ester (CAS 67923-61-9) carries a single arm and two acidic protons (dihydrogen phosphate), while the tris‑ester (CAS 67939-94-0) carries three arms and no acidic proton . In the broader phosphate ester surfactant class, bis‑esters (phosphodiesters) often exhibit a more balanced HLB compared to mono‑esters (more hydrophilic) and tris‑esters (more hydrophobic, neutral), which can translate into lower CMC and more effective surface tension reduction at low concentrations [1].

phosphate ester architecture surfactant geometry bis-ester

Recommended Procurement Scenarios


Solvent-Based Coatings Requiring Acid-Form Surfactant

Because the target compound is the free acid rather than a salt, it is expected to dissolve more readily in polar organic solvents (alcohols, ketones, glycol ethers) than its ammonium salt counterpart (CAS 67939-97-3) . This makes it a candidate for solvent‑based leveling agents, lubricant additives, or anti‑corrosion coatings where ionic residues from ammonium salts are undesirable. The C₇ perfluorocarbon chain provides a balance between effective surface activity and a molecular weight that is ~10% lower than the C₈ analog (CAS 30381-98-7), potentially reducing per‑fluorinated mass per unit activity .

Specialized Emulsifier in Fluoropolymer Manufacturing

The bis‑ester geometry (two fluorinated arms, one acidic –OH) may offer a desirable intermediate HLB for stabilizing water‑in‑oil or oil‑in‑water emulsions of fluorinated monomers during polymerization [1]. Unlike the mono‑ester (CAS 67923-61-9), which is more hydrophilic, and the tris‑ester (CAS 67939-94-0), which is fully esterified and non‑ionizable, the bis‑ester provides both a protonable phosphate group and two hydrophobic perfluoroalkyl chains, potentially enabling pH‑responsive emulsion stability [1].

Reference Standard for Environmental PFAS Monitoring

The compound is listed in the ContaminantDB PFAS database (CHEM013718) and is a specific C₇ perfluorinated phosphate diester of interest for environmental PFAS fingerprinting [2]. Procurement as a high‑purity reference standard supports the development of targeted LC‑MS/MS methods for distinguishing C₇‑based phosphate diesters from the more commonly monitored C₈ and C₆ analogs in environmental samples [2].

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